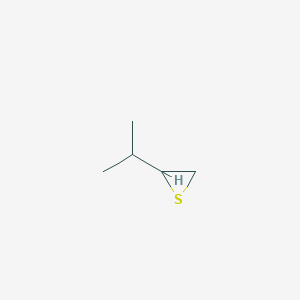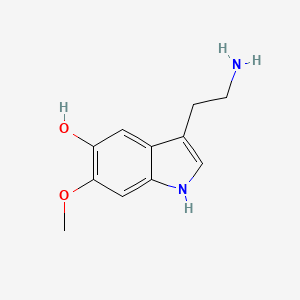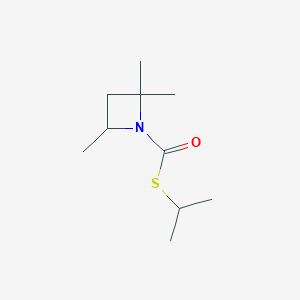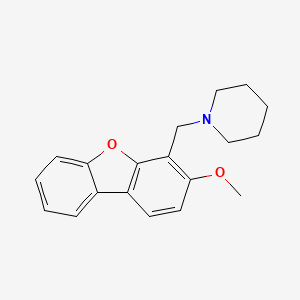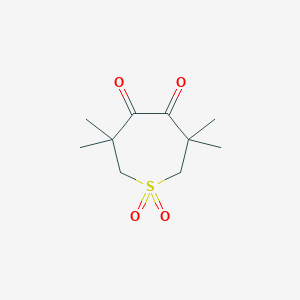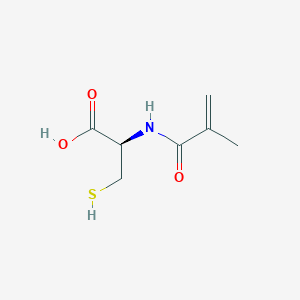
N-(2-Methylacryloyl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylacryloyl)-L-cysteine is an organic compound that belongs to the class of acrylate derivatives It is characterized by the presence of a cysteine moiety linked to a 2-methylacryloyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-L-cysteine typically involves the reaction of L-cysteine with 2-methylacryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. Continuous flow processes allow for better control of reaction parameters, such as temperature and pressure, and can minimize the formation of unwanted by-products .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylacryloyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds formed can be reduced back to thiol groups.
Substitution: The acrylate group can undergo nucleophilic substitution reactions with amines and alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and β-mercaptoethanol are used.
Substitution: Nucleophiles like primary amines and alcohols react with the acrylate group under mild conditions.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of this compound from its disulfide form.
Substitution: Formation of amides and esters from reactions with amines and alcohols, respectively.
Scientific Research Applications
N-(2-Methylacryloyl)-L-cysteine has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers with specific properties.
Biochemistry: Studied for its role in protein modification and as a building block for peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty materials and coatings
Mechanism of Action
The mechanism of action of N-(2-Methylacryloyl)-L-cysteine involves its reactivity with nucleophiles. The acrylate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, such as in the modification of proteins and the synthesis of functional materials .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with a histidine moiety.
N-Acryloyl-2-methylalanine: Similar structure but with an alanine moiety instead of cysteine
Uniqueness
N-(2-Methylacryloyl)-L-cysteine is unique due to the presence of the thiol group in the cysteine moiety, which imparts distinct reactivity and functionality compared to other acrylate derivatives. This makes it particularly useful in applications requiring thiol-specific reactions, such as in the synthesis of disulfide-linked polymers and in bioconjugation techniques .
Properties
CAS No. |
45014-12-8 |
|---|---|
Molecular Formula |
C7H11NO3S |
Molecular Weight |
189.23 g/mol |
IUPAC Name |
(2R)-2-(2-methylprop-2-enoylamino)-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h5,12H,1,3H2,2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
JYTWVUNNPDTDQA-YFKPBYRVSA-N |
Isomeric SMILES |
CC(=C)C(=O)N[C@@H](CS)C(=O)O |
Canonical SMILES |
CC(=C)C(=O)NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


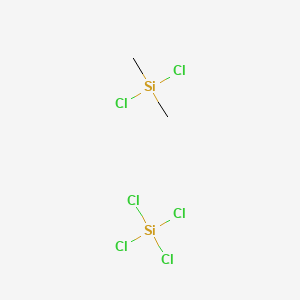
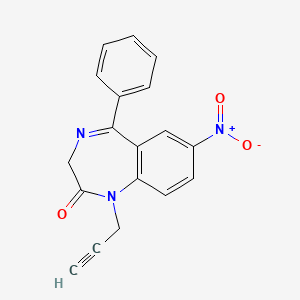
![2H-Pyrido[3,2-e][1,3]thiazine-2,4(3H)-dione](/img/structure/B14649142.png)
![1-(2-Chlorophenyl)-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14649151.png)

![2-([1,1'-Biphenyl]-4-yl)-1,3-dithiane](/img/structure/B14649164.png)
![(2,4-Dimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14649173.png)

![3-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14649183.png)
